molecular formula C13H17NO4S B1615906 Methyl 1-(phenylsulfonyl)-4-piperidinecarboxylate CAS No. 311794-15-7

Methyl 1-(phenylsulfonyl)-4-piperidinecarboxylate

Cat. No.: B1615906
CAS No.: 311794-15-7
M. Wt: 283.35 g/mol
InChI Key: PFLNGTSVVWOTQA-UHFFFAOYSA-N
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Description

Methyl 1-(phenylsulfonyl)-4-piperidinecarboxylate is a chemical compound that belongs to the class of sulfones. Sulfones are known for their versatility in organic synthesis and have been extensively studied for their unique chemical properties. This compound is characterized by the presence of a phenylsulfonyl group attached to a piperidine ring, which is further esterified with a methyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(phenylsulfonyl)-4-piperidinecarboxylate typically involves the reaction of 4-piperidinecarboxylic acid with phenylsulfonyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then esterified with methanol under acidic conditions to yield the final product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and scale up the production. The use of catalysts and automated systems can enhance the efficiency and consistency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(phenylsulfonyl)-4-piperidinecarboxylate undergoes various types of chemical reactions, including:

    Oxidation: The phenylsulfonyl group can be oxidized to form sulfonic acids.

    Reduction: The compound can be reduced to remove the sulfonyl group, yielding piperidine derivatives.

    Substitution: The ester group can be substituted with other nucleophiles to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfonic acids, reduced piperidine derivatives, and various substituted esters, depending on the specific reagents and conditions used.

Scientific Research Applications

Methyl 1-(phenylsulfonyl)-4-piperidinecarboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as an intermediate in the synthesis of drugs targeting various diseases, including neurological disorders.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 1-(phenylsulfonyl)-4-piperidinecarboxylate involves its interaction with specific molecular targets and pathways. The phenylsulfonyl group is known to interact with enzymes and receptors, modulating their activity. The piperidine ring can influence the compound’s binding affinity and selectivity towards these targets. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Phenylsulfonyl derivatives: Compounds like phenylsulfonyl chloride and phenylsulfonyl hydrazide share similar chemical properties and reactivity.

    Piperidine derivatives: Compounds such as 4-piperidone and 4-piperidinecarboxylic acid are structurally related and exhibit similar reactivity.

Uniqueness

Methyl 1-(phenylsulfonyl)-4-piperidinecarboxylate is unique due to the combination of the phenylsulfonyl group and the piperidine ring, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

methyl 1-(benzenesulfonyl)piperidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO4S/c1-18-13(15)11-7-9-14(10-8-11)19(16,17)12-5-3-2-4-6-12/h2-6,11H,7-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFLNGTSVVWOTQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCN(CC1)S(=O)(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80292709
Record name methyl 1-(phenylsulfonyl)-4-piperidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80292709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

311794-15-7
Record name methyl 1-(phenylsulfonyl)-4-piperidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80292709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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